

# [35S]GTPyS binding assay to measure Gpr35 modulator 2 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Gpr35 modulator 2 |           |
| Cat. No.:            | B15572216         | Get Quote |

### **Application Notes & Protocols**

Topic: [35S]GTPyS Binding Assay for Measuring Gpr35 Modulator Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing the [35S]GTPγS binding assay to characterize the efficacy of a novel modulator, "Modulator 2," at the G protein-coupled receptor 35 (Gpr35). Gpr35 is an important therapeutic target implicated in inflammation and cardiovascular diseases.[1][2] The [35S]GTPγS binding assay is a functional, in vitro method that directly measures the activation of G proteins upon receptor stimulation, making it a robust tool for quantifying agonist and modulator activity.[3][4] The assay relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following agonist-induced GDP/GTP exchange.[4][5] This protocol outlines the Gpr35 signaling pathway, a step-by-step experimental workflow, detailed methodologies, and data presentation for assessing the potency and efficacy of Gpr35 modulators.

### **Gpr35 Signaling Pathway and Assay Principle**

G protein-coupled receptors (GPCRs) like Gpr35 are key signal transducers. In its inactive state, the receptor is associated with a heterotrimeric G protein complex (G $\alpha$ , G $\beta$ , G $\gamma$ ) with GDP bound to the G $\alpha$  subunit. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G $\alpha$  subunit.[4] This leads to the







dissociation of the G $\alpha$ -GTP and G $\beta\gamma$  subunits, which then modulate downstream effectors.[1] Gpr35 is known to couple predominantly with G $\alpha$ i/o and G $\alpha$ 12/13 proteins.[1][2]

The [35S]GTPyS binding assay measures this primary activation step.[3] The non-hydrolyzable analog [35S]GTPyS binds to the activated G $\alpha$  subunit but is resistant to the intrinsic GTPase activity, causing the labeled subunit to accumulate.[5] The amount of incorporated radioactivity is directly proportional to the level of G protein activation, providing a quantitative measure of a ligand's efficacy.[6]

**Caption:** Gpr35 G-protein activation and [35S]GTPyS binding mechanism.

#### **Experimental Workflow**

The overall workflow for the [35S]GTPyS binding assay involves several key stages, from preparing the biological materials to analyzing the final data. The process is typically performed in a 96-well plate format to accommodate multiple concentrations and replicates.





Click to download full resolution via product page

Caption: General experimental workflow for the [35S]GTPyS binding assay.

## **Detailed Experimental Protocol**

This protocol is designed to assess the effect of Modulator 2 on the potency and efficacy of a standard Gpr35 agonist (e.g., Zaprinast) in stimulating [35S]GTPyS binding.



**Materials and Reagents** 

| Reagent                | Details / Recommended Supplier                                  |  |
|------------------------|-----------------------------------------------------------------|--|
| Cell Membranes         | Prepared from HEK293 or CHO cells stably expressing human Gpr35 |  |
| [35S]GTPyS             | Specific Activity >1000 Ci/mmol (e.g., PerkinElmer)             |  |
| GTPyS (unlabeled)      | For non-specific binding determination (e.g., Sigma-Aldrich)    |  |
| GDP                    | Guanosine 5'-diphosphate sodium salt (e.g., Sigma-Aldrich)      |  |
| Modulator 2            | Test compound                                                   |  |
| Zaprinast              | Reference Gpr35 agonist (e.g., Tocris<br>Bioscience)            |  |
| Assay Buffer           | 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM<br>MgCl2, 1 mM EDTA  |  |
| Wash Buffer            | 50 mM Tris-HCl (pH 7.4), ice-cold                               |  |
| 96-well Filter Plates  | Glass fiber filters (e.g., Millipore)                           |  |
| Scintillation Cocktail | For microplate counters (e.g., OptiPhase SuperMix)              |  |

#### **Membrane Preparation**

- Culture HEK293 cells stably expressing human Gpr35 to ~90% confluency.
- Harvest cells and centrifuge at 500 x g for 5 minutes.
- Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
- Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.



- Discard the supernatant and resuspend the membrane pellet in assay buffer.
- Determine the protein concentration using a Bradford or BCA protein assay.
- Aliquot and store membranes at -80°C until use.

#### **Assay Procedure**

The assay should be performed in a 96-well plate with a final volume of 200 µL per well.

- Prepare Reagent Mixes: On the day of the experiment, thaw all reagents on ice. Prepare dilutions of the reference agonist (Zaprinast) and Modulator 2 in assay buffer.
- Assay Setup: Add the following components to the wells of the 96-well plate in the specified order:
  - 100 μL of Assay Buffer containing GDP (final concentration 10 μM).
  - 20 μL of Modulator 2 at various concentrations (or buffer for control wells).
  - 20 μL of reference agonist at various concentrations (or buffer for basal binding). For non-specific binding (NSB), add unlabeled GTPyS to a final concentration of 10 μM.
  - $\circ$  40  $\mu$ L of diluted cell membranes (5-20  $\mu$ g protein per well). Pre-incubate the plate for 15-30 minutes at 30°C.
- Initiate Reaction: Add 20  $\mu$ L of [35S]GTPyS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
- Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle shaking.
- Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.[7] Wash the filters three times with 200 μL of ice-cold wash buffer.[7]
- Detection: Dry the filter plate completely under a heat lamp or in an oven. Add 50 μL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.[7]



#### **Data Analysis**

- Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPyS) from the total binding.
  - Specific Binding = Total CPM NSB CPM
- Data Normalization: Express the data as a percentage of the maximal stimulation achieved with the reference agonist alone.
  - % Stimulation = ((Specific CPM\_Compound Specific CPM\_Basal) / (Specific CPM\_Max Agonist - Specific CPM\_Basal)) x 100
- Curve Fitting: Use a non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine potency (EC50) and efficacy (Emax) values.

### **Data Presentation: Efficacy of Modulator 2**

The following tables present hypothetical data for "Modulator 2" to illustrate its characterization as a positive allosteric modulator (PAM) of Gpr35.

# Table 1: Effect of Modulator 2 on the Potency of Zaprinast

This experiment measures the concentration-response of the reference agonist Zaprinast in the absence and presence of fixed concentrations of Modulator 2. A leftward shift in the EC50 value indicates a positive allosteric effect on agonist potency.

| Concentration of<br>Modulator 2 (µM) | Zaprinast EC50 (nM) | Fold Shift |
|--------------------------------------|---------------------|------------|
| 0 (Control)                          | 150.5               | 1.0        |
| 0.1                                  | 85.2                | 1.8        |
| 1.0                                  | 32.8                | 4.6        |
| 10.0                                 | 15.1                | 10.0       |



# Table 2: Effect of Modulator 2 on the Efficacy of Zaprinast

This experiment uses a fixed, near-EC80 concentration of the reference agonist (e.g., 500 nM Zaprinast) with varying concentrations of Modulator 2. An increase in the % stimulation over the agonist alone indicates a positive allosteric effect on efficacy.

| Concentration of Modulator 2 (µM) | % Stimulation over Basal (in the presence of 500 nM Zaprinast) |
|-----------------------------------|----------------------------------------------------------------|
| 0                                 | 80.0%                                                          |
| 0.01                              | 82.5%                                                          |
| 0.1                               | 95.6%                                                          |
| 1.0                               | 115.2%                                                         |
| 10.0                              | 125.8%                                                         |

#### **Summary**

The [35S]GTPyS binding assay is a powerful and direct method for assessing the functional activity of modulators at Gpr35.[3][4] It allows for the precise determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax).[5] The detailed protocol and data presentation framework provided here serve as a comprehensive guide for researchers to effectively characterize novel Gpr35 modulators like "Modulator 2" and advance drug discovery efforts for related diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR35 as a Novel Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 6. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPyS Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [[35S]GTPyS binding assay to measure Gpr35 modulator 2 efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572216#35s-gtp-s-binding-assay-to-measure-gpr35-modulator-2-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com